molecular formula C10H6N2O B103104 3-formyl-1H-indole-5-carbonitrile CAS No. 17380-18-6

3-formyl-1H-indole-5-carbonitrile

Cat. No.: B103104
CAS No.: 17380-18-6
M. Wt: 170.17 g/mol
InChI Key: NVBCFOQYDFKXJJ-UHFFFAOYSA-N
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Description

3-Formyl-1H-indole-5-carbonitrile: is a heterocyclic organic compound with the molecular formula C10H6N2O. It is a derivative of indole, a significant structure in many natural products and pharmaceuticals. This compound is known for its applications in various fields, including medicinal chemistry, where it serves as a building block for synthesizing biologically active molecules .

Biochemical Analysis

Biochemical Properties

3-Formyl-1H-indole-5-carbonitrile has been found to interact with various enzymes and proteins. It has been used as a reactant for the synthesis of tryptophan dioxygenase inhibitors . Tryptophan dioxygenase is an enzyme involved in the metabolism of the amino acid tryptophan . The interaction between this compound and this enzyme could potentially modulate its activity, affecting the metabolic pathways associated with tryptophan .

Cellular Effects

It has been used in the synthesis of compounds with potential anticancer and antifungal activities . These activities suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is used in the synthesis of compounds that inhibit BACE-1, an enzyme involved in the production of beta-amyloid peptides . This suggests that this compound may exert its effects at the molecular level through interactions with specific biomolecules, potentially influencing enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been extensively studied. Therefore, information on threshold effects, toxic or adverse effects at high doses is currently unavailable .

Metabolic Pathways

This compound is involved in the synthesis of tryptophan dioxygenase inhibitors . Tryptophan dioxygenase is a key enzyme in the kynurenine pathway, one of the major metabolic pathways of tryptophan .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-formyl-1H-indole-5-carbonitrile typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method includes the formylation of indole-5-carbonitrile using formylating agents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 3-Formyl-1H-indole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Formyl-1H-indole-5-carbonitrile is used as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. It serves as a key intermediate in the preparation of indole-based compounds with diverse biological activities .

Biology: In biological research, this compound is utilized to study the structure-activity relationships of indole derivatives. It helps in understanding the interaction of indole-based molecules with biological targets .

Medicine: Medicinal chemistry applications include the development of anticancer, antifungal, and antiviral agents. This compound is a reactant in the synthesis of tryptophan dioxygenase inhibitors, which have potential as anticancer immunomodulators .

Industry: In the industrial sector, this compound is employed in the production of dyes, pigments, and other specialty chemicals. It is also used in the development of materials with specific electronic properties .

Comparison with Similar Compounds

  • 3-Formylindole-5-carbonitrile
  • 5-Cyanoindole-3-carboxaldehyde
  • Indole-5-carboxaldehyde
  • Indole-3-carboxaldehyde
  • 5-Methoxyindole-3-carboxaldehyde
  • 4-Cyanoindole
  • 7-Cyanoindole

Comparison: Compared to other indole derivatives, 3-formyl-1H-indole-5-carbonitrile is unique due to the presence of both formyl and cyano groups on the indole ring. This dual functionality allows for a broader range of chemical reactions and applications. Its ability to act as a precursor for various biologically active molecules makes it particularly valuable in medicinal chemistry .

Properties

IUPAC Name

3-formyl-1H-indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-4-7-1-2-10-9(3-7)8(6-13)5-12-10/h1-3,5-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBCFOQYDFKXJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00169661
Record name Indole-5-carbonitrile, 3-formyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17380-18-6
Record name 3-Formyl-1H-indole-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17380-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indole-5-carbonitrile, 3-formyl-
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Record name Indole-5-carbonitrile, 3-formyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Formyl-1H-indole-5-carbonitrile
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Synthesis routes and methods I

Procedure details

Phophoyl chloride (4.24 ml, 45.48 mmol) was added dropwise to dimethylformamide (3.52 ml, 45.48 mmol) and stirred for 30 mins at room temperature. A solution of 1H-indole-5-carbonitrile (5.39 g, 37.9 mmol) in dimethylformamide (10 ml) was added dropwise. A solid precipitated, further dimethylformamide (10 ml) was added to aid stirring and the reaction mixture was then stirred at room temperature for 3 hr. Water was s added to quench the reaction mixture which was then stirred for 18 hr. The stirring was stopped and the reaction mixture was left to stand, after 24 hr a pink solid had precipitated in the organic layer. The layers were separated and organic layer filtered, washed with water and dried to give the desired product (5.44 g, 84%). 1H NMR (DMSO) δ 7.60-7.80 (m, 2H), 8.20-8.30 (m, 2H), 10.00 (s, 1H), 12.20-12.35 (s, br, 1H).
Quantity
4.24 mL
Type
reactant
Reaction Step One
Quantity
3.52 mL
Type
reactant
Reaction Step One
Quantity
5.39 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
84%

Synthesis routes and methods II

Procedure details

Add phosphorous oxychloride (11.76 g, 76.67 mmol) dropwise to DMF (24.3 ml) wile maintaining the temperature at less than 10° C. Warn to ambient temperature and stir for 15 minutes at ambient temperature. Add dropwise 5-cyanoindole (10.00 g, 70.34 mmol) as a solution in DMF (30 ml) while keeping the temperature below 35°. After 1 hour, pour the reaction mixture into ice/water (300 ml) and then add 5N NaOH (54 ml) with stirring. Add slowly an additional amount of 5N NaOH (19.7 ml) and then heated to 90° for 1 minute and then cooled to ambient temperature to give a precipitate. Filter the precipitate and washed with water and dry to give the title compound: mp 248–250° C. MS (ACPI): m/e 171.0 (M+1). Analysis for C10H6N2O: Calcd: C, 70.58; H, 3.55; N, 16.46; found: C, 70.41; H, 3.53; N, 16.33.
Quantity
11.76 g
Type
reactant
Reaction Step One
Name
Quantity
24.3 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
54 mL
Type
reactant
Reaction Step Four
Name
Quantity
19.7 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

Phosphoryl chloride (4.24 ml, 45.48 mmol) was added dropwise to dimethylformamide (3.52 ml, 45.48 mmol) and stirred for 30 mins at room temperature. A solution of 1H-indole-5-carbonitrile (5.39 g, 37.9 mmol) in dimethylformamide (10 ml) was added dropwise. A solid precipitated, further dimethylformamide (10 ml) was added to aid stirring and the reaction mixture was then stirred at room temperature for 3 hr. Water was added to quench the reaction mixture which was then stirred for 18 hr. The stirring was stopped and the reaction mixture was left to stand, after 24 hr a pink solid had precipitated in the organic layer. The layers were separated and organic layer filtered, washed with water and dried to give the desired product (5.44 g, 84%). 1H NMR (DMSO) δ 7.60-7.80 (m, 2H), 8.20-8.30 (m, 2H), 10.00 (s, 1H), 12.20-12.35 (s, br, 1H).
Quantity
4.24 mL
Type
reactant
Reaction Step One
Quantity
3.52 mL
Type
reactant
Reaction Step One
Quantity
5.39 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
84%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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